molecular formula C20H19ClN4O4S B2681161 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 870987-02-3

1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2681161
CAS RN: 870987-02-3
M. Wt: 446.91
InChI Key: GLXHXNUUNYOOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of this compound is C20H19ClN4O4S, and it has a molecular weight of 446.91. The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, and the piperidine ring might undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the heterocyclic rings could affect its solubility and stability .

Scientific Research Applications

Synthesis and Spectral Analysis

  • Synthesis of N-substituted Derivatives for Antibacterial Study : Compounds related to 1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide have been synthesized and evaluated for their antibacterial properties. These compounds showed moderate to strong activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (H. Khalid et al., 2016).

  • Biological Evaluation of Oxadiazole Derivatives : Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole derivatives, which were evaluated for their biological activities, including their ability to inhibit butyrylcholinesterase (BChE) enzyme. The research demonstrated the potential of these compounds in molecular docking studies to find ligand-BChE binding affinity, indicating their relevance in the development of treatments for diseases like Alzheimer’s (H. Khalid et al., 2016).

Biological Applications

  • Alzheimer’s Disease Drug Candidates : A series of derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase (AChE), with some showing promising results as potential therapeutic agents (A. Rehman et al., 2018).

  • Anticancer Agent Development : Research into the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has also been conducted with the aim of discovering potential drug candidates for treating Alzheimer’s disease. This involved evaluating their inhibitory activity against the AChE enzyme and assessing their viability as drug candidates through haemolytic activity tests (A. Rehman et al., 2018).

  • Antiproliferative and Tubulin Inhibition : A new chemical class of antiproliferative agents, closely related to the compound , was discovered to act as tubulin inhibitors. This finding is significant for cancer research, as tubulin is a key target in the development of anticancer therapies (M. Krasavin et al., 2014).

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c21-16-6-8-17(9-7-16)30(27,28)25-12-10-14(11-13-25)18(26)22-20-24-23-19(29-20)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXHXNUUNYOOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzenesulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.